(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone
Description
This compound features a benzofuro[3,2-d]pyrimidine scaffold fused to a piperidin-4-yl group, linked via a methanone bridge to a 4-benzylpiperidine moiety.
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-benzylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c33-28(32-14-10-21(11-15-32)18-20-6-2-1-3-7-20)22-12-16-31(17-13-22)27-26-25(29-19-30-27)23-8-4-5-9-24(23)34-26/h1-9,19,21-22H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSRYLIYNHHBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival. PKB is frequently deregulated in cancer, making it an attractive target for cancer therapy.
Mode of Action
(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone interacts with PKB in an ATP-competitive manner, inhibiting the kinase’s activity. This results in a disruption of the signaling pathways regulated by PKB, potentially leading to decreased cell proliferation and survival.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component. By inhibiting PKB, (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone disrupts the normal functioning of this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
In terms of ADME properties, compounds containing 4-amino-4-benzylpiperidines, like (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb.
Result of Action
The molecular and cellular effects of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone. For instance, the compound’s efficacy can be affected by the presence of extracellular growth factors that activate PI3K, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) and subsequent activation of PKB.
Biochemical Analysis
Biochemical Properties
The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival. The compound provides ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA.
Cellular Effects
In cellular assays, (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone has shown to influence cell function by modulating signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses.
Molecular Mechanism
The molecular mechanism of action of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone involves its interaction with PKB. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing ATP from binding, thereby inhibiting the kinase’s activity.
Biological Activity
The compound (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, identified by its CAS number 1112392-93-4, is part of a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C27H28N5O |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 1112392-93-4 |
The compound features a benzofuro[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.
The biological activity of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which plays a critical role in the degradation of endocannabinoids. This inhibition can potentially enhance endocannabinoid signaling pathways, leading to various therapeutic effects such as analgesia and anti-inflammatory responses .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : The compound has demonstrated inhibitory effects on cancer cell proliferation in various preclinical studies. For instance, it has been shown to significantly reduce the growth of human breast and colorectal cancer cells with IC50 values ranging from 7.9 to 92 µM .
- Neuroprotective Effects : Due to its ability to modulate endocannabinoid levels through MAGL inhibition, the compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Properties : The interaction with cannabinoid receptors may contribute to anti-inflammatory effects, which could be beneficial in conditions such as arthritis or chronic pain syndromes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds in the benzofuro[3,2-d]pyrimidine family:
- A study published in the European Journal of Medicinal Chemistry explored various derivatives and their effects on MAGL inhibition. The most potent compounds showed IC50 values as low as 2.5 nM, indicating strong inhibitory potential .
- Another investigation focused on the structural modifications of piperidine derivatives and their impact on biological activity. This research emphasized the importance of specific substituents in enhancing potency against various targets .
Comparative Analysis
To better understand the biological activity of (1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-benzylpiperidin-1-yl)methanone, a comparison with other related compounds is useful:
| Compound | Biological Activity | IC50 Values |
|---|---|---|
| Benzoylpiperidine derivative | Anticancer | 80 nM on MAGL |
| 2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-one | Fungicidal | Not specified |
| 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol | Various chemical studies | Not specified |
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The benzofuro-pyrimidine core is known for its ability to inhibit key enzymes involved in cancer cell proliferation. In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Neurological Disorders
Research has highlighted the potential use of this compound in treating neurological disorders such as depression and anxiety. The piperidine and benzyl groups may interact with neurotransmitter receptors, providing a basis for developing antidepressant medications. Animal studies have demonstrated improvements in behavioral models of depression when treated with similar compounds .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Studies have shown that derivatives can inhibit bacterial growth, indicating potential applications in developing new antibiotics. Further research is needed to elucidate the mechanisms behind this activity .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit enzymes related to drug metabolism, which could impact pharmacokinetics and drug interactions .
Case Study 1: Anticancer Activity
A study conducted on a series of benzofuro-pyrimidine derivatives found that one analog exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neurological Effects
In a preclinical trial, a derivative of the compound was tested for its effects on anxiety-like behavior in rodents. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential use as an anxiolytic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Key analogues include:
- Compound 54 (from ): (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-methoxyphenyl)methanone. Structural Difference: Replaces the benzofuropyrimidine core with a benzophenone group.
- Compound 50b (from ): 8-(4-(2-(4-Benzylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one. Structural Difference: Substitutes benzofuropyrimidine with pyrido[3,4-d]pyrimidinone and adds a pyrazole-ethyl spacer. Impact: Increased steric bulk may reduce membrane permeability .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | Compound 54 | Compound 50b |
|---|---|---|---|
| Molecular Weight | ~525 g/mol (est.) | 465.5 g/mol | 598.8 g/mol |
| logP (Predicted) | 3.8–4.2 | 4.5 | 3.1 |
| Solubility | Low (benzofuropyrimidine core) | Moderate (benzophenone) | Very low (pyrido-pyrimidinone) |
Key Observations:
- The target compound’s benzofuropyrimidine core enhances π-π interactions but reduces solubility compared to benzophenone-based analogues .
- The 4-benzylpiperidine moiety in all compounds increases lipophilicity, favoring CNS penetration but risking off-target binding .
Research Findings and Methodological Considerations
- Synthetic Feasibility : The target compound’s synthesis likely requires multi-step protocols, as seen in (36% yield for Compound 50b) and (73% yield for Compound 54). Key challenges include steric hindrance during piperidine coupling .
- Activity Predictions: Despite structural similarities to known kinase inhibitors, the 4-benzylpiperidine group may redirect activity toward sigma-1 receptors or dopamine transporters, as observed in related benzylpiperidine derivatives .
- Contradictions : While the similar property principle () suggests predictable bioactivity, the target compound’s hybrid structure introduces uncertainty. For example, benzofuropyrimidines are associated with topoisomerase inhibition, whereas 4-benzylpiperidines are linked to opioid modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
